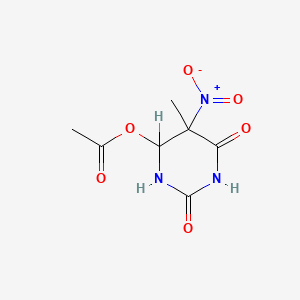

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes an acetyloxy group, a methyl group, and a nitro group attached to a dihydropyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process. One common method involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Biginelli reactions. The reaction is carried out in a refluxing solvent, such as ethanol, with the addition of a catalyst like calcium chloride to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives of the pyrimidinedione core.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrimidinediones depending on the nucleophile used.

Scientific Research Applications

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Investigated for its potential use as an antihypertensive and antitumor agent.

Industry: Utilized in the development of functional materials such as polymers, adhesives, and dyes.

Mechanism of Action

The mechanism of action of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a calcium channel blocker, which contributes to its antihypertensive activity .

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.

Quinolone Derivatives: Known for their antibacterial activity, these compounds also have a fused heterocyclic system similar to pyrimidinediones.

Uniqueness

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 82531-52-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C7H9N3O6

- Molecular Weight : 231.165 g/mol

- Synonyms : 4-Acetyloxy-5-nitro-4,5-dihydrothymine

Synthesis

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The synthesis process typically involves the introduction of the acetyloxy and nitro groups at specific positions on the pyrimidine ring. Detailed methodologies can be found in literature focusing on multi-component reactions and heterocyclic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The compound has shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study highlighted its ability to inhibit cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of Alzheimer’s disease, the compound has been noted to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition is linked to improved cognitive functions in experimental models .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens.

- Cancer Cell Apoptosis : In an experimental setup involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry.

- Neuroprotection in Alzheimer’s Models : In vivo studies demonstrated that administration of the compound resulted in reduced amyloid plaque formation and improved memory retention in mice subjected to Alzheimer’s-like symptoms.

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, and what key intermediates should be monitored?

- Methodology :

- Stepwise functionalization : Begin with a pyrimidinedione core, introducing the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by acetylation of the hydroxyl group using acetic anhydride in pyridine .

- Intermediate monitoring : Use HPLC or TLC to track intermediates such as 5-nitro-6-hydroxy derivatives and acetylated precursors. Retention factors (Rf) for intermediates can be calibrated against standards .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers are indicative of its functional groups?

- Methodology :

- NMR :

- ¹H NMR : Look for acetyl methyl singlet at δ 2.1–2.3 ppm and nitro group deshielding effects on adjacent protons (δ 8.5–9.0 ppm for aromatic protons) .

- ¹³C NMR : Carbonyl signals at ~170 ppm (acetyl) and ~155 ppm (pyrimidinedione C=O) confirm substitution patterns .

- IR : Strong absorption at ~1740 cm⁻¹ (acetyl C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- X-ray crystallography : Resolves steric effects of the acetyloxy and nitro groups, with bond angles and torsion angles validating the dihydro configuration .

Advanced Research Questions

Q. How can conflicting data regarding the nitro group's electronic effects in this compound be resolved through computational and experimental approaches?

- Methodology :

- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare nitro group charge transfer effects with experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .

- Kinetic isotope effects (KIE) : Study deuterated analogs to assess nitro group participation in reaction mechanisms (e.g., hydrogenation or nucleophilic substitution) .

- Controlled reaction studies : Vary nitro group positioning (e.g., via regiospecific synthesis) and measure reactivity differences in downstream reactions (e.g., catalytic hydrogenation yields) .

Q. What strategies optimize the catalytic hydrogenation of the nitro group in this compound while preserving the acetyloxy functionality?

- Methodology :

- Catalyst selection : Use Pd/C (10% w/w) in ethanol under mild H₂ pressure (1–3 atm) to selectively reduce nitro to amino without cleaving the acetyloxy group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- pH control : Maintain neutral conditions (pH 7–8) to prevent hydrolysis of the acetyloxy moiety. Buffered systems (e.g., phosphate buffer) enhance selectivity .

- Post-reduction analysis : Confirm amino group formation via FTIR (N-H stretch at ~3400 cm⁻¹) and LC-MS (M+H⁺ ion) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodology :

- Standardized solubility assays : Conduct parallel tests in DMSO, ethanol, and water at 25°C using saturation shake-flask methods. Quantify via UV spectrophotometry (calibrated at λmax ~260 nm) .

- Crystallographic insights : Compare lattice energies (from X-ray data) to explain solubility differences. Higher crystal packing efficiency may reduce solubility in apolar solvents .

- QSAR modeling : Correlate Hansen solubility parameters (δD, δP, δH) with experimental data to predict solvent compatibility .

Q. Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling this compound in laboratory environments?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption via vermiculite .

Properties

CAS No. |

82531-52-0 |

|---|---|

Molecular Formula |

C7H9N3O6 |

Molecular Weight |

231.16 g/mol |

IUPAC Name |

(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) acetate |

InChI |

InChI=1S/C7H9N3O6/c1-3(11)16-5-7(2,10(14)15)4(12)8-6(13)9-5/h5H,1-2H3,(H2,8,9,12,13) |

InChI Key |

KZBPVYHYAXMPMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(C(=O)NC(=O)N1)(C)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.